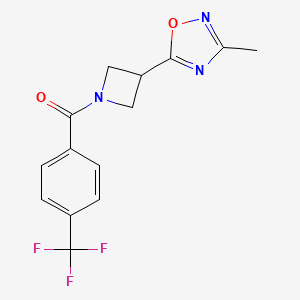

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

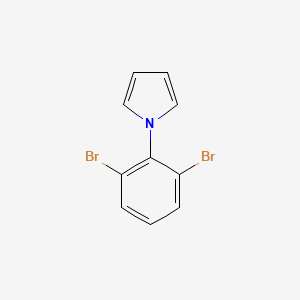

The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, and a trifluoromethyl group attached to a phenyl ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing oxygen, nitrogen, and carbon atoms . The azetidine ring is a three-membered nitrogen-containing ring, and the trifluoromethyl group is a common substituent in organic chemistry known for its high electronegativity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The azetidine ring could be formed through a similar cyclization reaction. The trifluoromethyl group could be introduced through a substitution reaction on the phenyl ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,4-oxadiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl group could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole, azetidine, and trifluoromethyl groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole, azetidine, and trifluoromethyl groups could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

Studies on the metabolism of compounds with similar structures to (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone reveal insights into enzyme interactions. For instance, one study discusses the hydration and ring opening of an oxetanyl moiety, catalyzed by microsomal epoxide hydrolase, demonstrating the enzyme's broad substrate specificity (Li et al., 2016). Another research focuses on the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, highlighting a unique pathway for metabolite formation without prior bioactivation (Li et al., 2019).

Synthesis and Characterization

Several studies have been conducted on the synthesis and structural characterization of compounds containing the 1,2,4-oxadiazole moiety and related structures, showcasing their potential in generating novel compounds with diverse biological activities. For example, research on Schiff base compounds incorporating the 1,2,5-oxadiazol moiety demonstrates their antibacterial activities against specific bacteria, indicating their potential in medicinal chemistry (Kakanejadifard et al., 2013).

Antibacterial and Antimicrobial Activities

The exploration of novel compounds for antibacterial and antimicrobial applications is a significant area of research. Studies have synthesized and tested various derivatives for their activities against bacteria and other microorganisms, showing promising results. For instance, derivatives of 1,2,4-oxadiazole have been evaluated for their in-vitro antibacterial activity, revealing certain compounds with significant efficacy (Rai et al., 2010).

Crystal Packing and Molecular Interactions

The investigation into the crystal packing and molecular interactions of 1,2,4-oxadiazole derivatives provides insights into their supramolecular architectures. Such studies can elucidate the functional role of non-covalent interactions in these compounds, offering a deeper understanding of their structural properties and potential applications (Sharma et al., 2019).

Future Directions

properties

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c1-8-18-12(22-19-8)10-6-20(7-10)13(21)9-2-4-11(5-3-9)14(15,16)17/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHJNZHYZDLNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)

![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)

![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)